6-(乙酰氨基)烟酸甲酯

描述

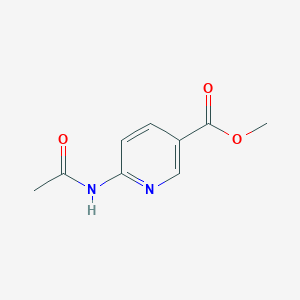

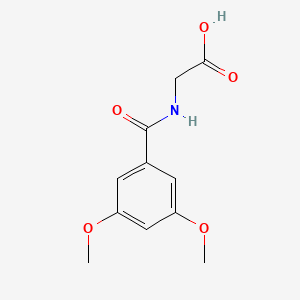

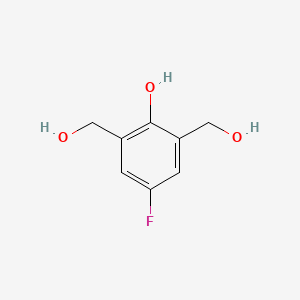

Methyl 6-(acetylamino)nicotinate is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-(acetylamino)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(acetylamino)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

身体成分和骨骼肌代谢: 6-(乙酰氨基)烟酸甲酯作为烟酰胺核糖的衍生物,可能影响身体成分和骨骼肌代谢。一项研究发现,用相关化合物补充剂会增加健康肥胖人群的无脂肪体重,并改变骨骼肌乙酰肉碱浓度 (Remie 等人,2020).

抗菌和抗氧化特性: 6-(乙酰氨基)烟酸甲酯的衍生物,例如某些恶二唑化合物,已被合成并显示出具有抗菌和抗氧化活性。这些化合物在治疗感染和氧化应激相关疾病中具有潜在应用 (Shyma 等人,2013).

皮肤血管扩张和糖尿病神经病变: 局部应用 6-(乙酰氨基)烟酸甲酯可以诱导皮肤血管扩张,这可能对治疗糖尿病神经病变有影响。一项研究证明其引起血管扩张的有效性与乙酰胆碱和硝普钠引起的血管扩张相当 (Caselli 等人,2003).

NAD-类似物合成: 6-(乙酰氨基)烟酸甲酯已用于合成新的 β-NAD-类似物。这些类似物对研究细胞代谢和潜在的治疗应用具有意义 (Tono-oka,1982).

抗伤害感受活性: 相关的化合物烟酸甲酯已证明具有有效的周围和中枢抗伤害感受活性。这表明在疼痛管理中具有潜在的治疗应用 (Erharuyi 等人,2015).

增强采血: 局部应用烟酸甲酯溶液已显示出增强外周采血。对于患有静脉采血恐惧症或难以提供静脉血样的患者,这种方法特别有用 (Zhu 等人,2022).

视网膜保护作用: 6-(乙酰氨基)烟酸甲酯的衍生物 2-乙基-3-羟基-6-甲基吡啶烟酸甲酯在大鼠视网膜缺血再灌注模型中显示出视网膜保护作用。这表明其在改善视网膜微循环和抗缺血方面的潜在用途 (Peresypkina 等人,2020).

烟酰胺 N-甲基转移酶抑制: 已经研究了 6-(乙酰氨基)烟酸甲酯相关化合物对烟酰胺 N-甲基转移酶 (NNMT) 的抑制作用,NNMT 是一种在各种人类疾病中发挥重要作用的酶。这项研究对于开发 NNMT 抑制剂用于治疗应用至关重要 (Babault 等人,2018).

未来方向

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . Methyl 6-(acetylamino)nicotinate, due to its structural similarity to nicotine, could potentially be explored in these areas.

作用机制

Target of Action

Methyl 6-(acetylamino)nicotinate is a derivative of nicotinic acid, also known as niacin Considering its structural similarity to methyl nicotinate, it can be inferred that its action might involve peripheral vasodilation .

Mode of Action

It is thought that methyl nicotinate, a structurally similar compound, promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

All components of vitamin b3, including nicotinic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . Therefore, it’s plausible that Methyl 6-(acetylamino)nicotinate might influence these pathways.

Pharmacokinetics

A study on a similar compound, 6-methylnicotine, showed that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine . This suggests that Methyl 6-(acetylamino)nicotinate might have similar ADME properties.

Result of Action

The action of methyl nicotinate, a structurally similar compound, involves peripheral vasodilation, which enhances local blood flow at the site of application . This action is used to provide temporary relief of aches and pains in muscles, tendons, and joints .

生化分析

Biochemical Properties

Methyl 6-(acetylamino)nicotinate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinate-nucleotide pyrophosphorylase, an enzyme involved in the nicotinate and nicotinamide metabolism pathway . The nature of these interactions often involves the formation of enzyme-substrate complexes, which facilitate the biochemical reactions necessary for cellular metabolism and energy production.

Cellular Effects

Methyl 6-(acetylamino)nicotinate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce vasodilation of peripheral blood capillaries, enhancing local blood flow at the site of application . This effect is particularly relevant in the context of muscle and joint pain relief, where increased blood flow can aid in the healing process.

Molecular Mechanism

The molecular mechanism of action of Methyl 6-(acetylamino)nicotinate involves its interaction with specific biomolecules. It is thought to promote the release of prostaglandin D2, a locally-acting molecule with a short half-life . This interaction leads to the vasodilation of peripheral blood capillaries, which is a key aspect of its therapeutic effects. Additionally, the compound may interact with other enzymes and proteins involved in cellular signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-(acetylamino)nicotinate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary depending on the experimental setup

Dosage Effects in Animal Models

The effects of Methyl 6-(acetylamino)nicotinate vary with different dosages in animal models. At lower doses, the compound has been shown to provide therapeutic benefits without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Methyl 6-(acetylamino)nicotinate is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway . This pathway involves various enzymes and cofactors that facilitate the conversion of nicotinate to other metabolites. The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 6-(acetylamino)nicotinate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

Methyl 6-(acetylamino)nicotinate’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria, where it can influence energy production and metabolic processes.

属性

IUPAC Name |

methyl 6-acetamidopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGHZQJGBJMCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377351 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98953-23-2 | |

| Record name | Methyl 6-(acetylamino)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)